molecular formula C3H7Na2O6P B15087061 L-Glycerol 3-(phosphoric acid disodium) salt

L-Glycerol 3-(phosphoric acid disodium) salt

Cat. No.: B15087061
M. Wt: 216.04 g/mol
InChI Key: GEKBIENFFVFKRG-HWYNEVGZSA-L
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Description

L-Glycerol 3-(phosphoric acid disodium) salt, also known as L-glycerol 3-phosphate disodium salt, is an organic compound with the formula C3H7Na2O6P. It is a stereoisomer of the ester of dibasic phosphoric acid and glycerol. This compound is a key intermediate in various metabolic pathways, including glycolysis and lipid biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glycerol 3-(phosphoric acid disodium) salt can be synthesized through the reduction of dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. This reduction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. Alternatively, it can be synthesized by the phosphorylation of glycerol, which is generated by the hydrolysis of fats. This esterification is catalyzed by glycerol kinase .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the enzymatic reduction of DHAP or the phosphorylation of glycerol. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glycerol 3-(phosphoric acid disodium) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glycerol 3-(phosphoric acid disodium) salt has numerous applications in scientific research:

Mechanism of Action

L-Glycerol 3-(phosphoric acid disodium) salt exerts its effects by participating in various metabolic pathways. It is a key intermediate in glycolysis and lipid biosynthesis. The compound is converted to dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase, which then enters the glycolysis pathway. Additionally, it is acylated to form phosphatidic acids, which are precursors for glycerophospholipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glycerol 3-(phosphoric acid disodium) salt is unique due to its specific role in both glycolysis and lipid biosynthesis. Unlike its isomers, it is directly involved in the formation of glycerophospholipids, making it essential for cellular membrane synthesis and function .

Properties

Molecular Formula

C3H7Na2O6P

Molecular Weight

216.04 g/mol

IUPAC Name

disodium;[(2R)-2,3-dihydroxypropyl] phosphate

InChI

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2/t3-;;/m1../s1

InChI Key

GEKBIENFFVFKRG-HWYNEVGZSA-L

Isomeric SMILES

C([C@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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